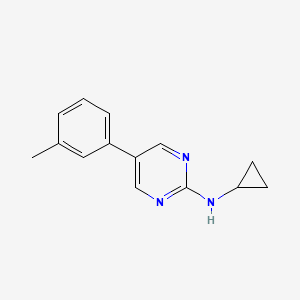

![molecular formula C24H24N6O B6532188 N-(4-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)-2,4-dimethylbenzamide CAS No. 1019098-36-2](/img/structure/B6532188.png)

N-(4-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)-2,4-dimethylbenzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “N-(4-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)-2,4-dimethylbenzamide” is a chemical compound with potential biological activity . It is based on the pyrazolylpyridazine system, which is known to have a wide spectrum of biological activity . The compound is a derivative of 2-{[6-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]thio}acetohydrazide .

Synthesis Analysis

The synthesis of this compound involves a series of reactions starting from 4-amino-5-hydrazinyl-4H-1,2,4-triazole-3-thiol, acetyl acetone, various aromatic and heterocyclic aldehydes, and phenacyl bromides . The tautomeric structures of 3-oxopyridazine and 5-thioxo-1,3,4-oxadiazole rings and also the position of their alkylation were shown .Molecular Structure Analysis

The molecular structure of this compound is complex and involves a pyrazolylpyridazine system. The compound is unsymmetrical but the corresponding conjugate acid (pyrazolium) and conjugate base (pyrazolide) have C2v symmetry .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the reactions of hydrazide with aryl isocyanate, aryl and alkyl isothiocyanates . The reactions of hydrazide A with 3,4-dichlorophenyl isocyanate and 4-methylphenyl isothiocyanate in anhydrous benzene form 2-{2-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-ylsulfanyl]acetyl}-N-(3,4-dichlorophenyl)hydrazine-1-carboxamide and 2-{2-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-ylsulfanyl]acetyl}-N-(4-methylphenyl)hydrazine-1-carbothioamide, respectively .科学的研究の応用

Antibacterial Activity

The derivatives of 1, 3-diazole, which is a part of the compound structure, show different biological activities such as antibacterial . This suggests that our compound may also have potential antibacterial properties.

Antimycobacterial Activity

The compound could potentially be used in the treatment of diseases caused by Mycobacterium tuberculosis. This is because 1, 3-diazole derivatives have shown potent antimycobacterial activity .

Anti-inflammatory Activity

1, 3-diazole derivatives have been reported to exhibit anti-inflammatory activity . Therefore, our compound could potentially be used in the treatment of inflammatory conditions.

Antitumor Activity

The compound could potentially be used in cancer treatment. This is because 1, 3-diazole derivatives have shown antitumor activity .

Antileishmanial Activity

The compound could potentially be used in the treatment of leishmaniasis. A molecular docking study conducted on Lm-PTR1, complexed with Trimethoprim, justified the better antileishmanial activity of a similar compound .

Antimalarial Activity

The compound could potentially be used in the treatment of malaria. Similar compounds have shown inhibition effects against Plasmodium berghei with significant suppression .

将来の方向性

作用機序

Target of Action

The primary targets of this compound are currently unknown. The compound is a derivative of the pyrazolylpyridazine system, which is known to have a wide spectrum of biological activity . .

Biochemical Pathways

Pyrazolylpyridazine derivatives have been reported to have anti-inflammatory, antibacterial, antioxidant, and hypotensive activity , suggesting that they may affect multiple biochemical pathways

Result of Action

Pyrazolylpyridazine derivatives have been reported to stimulate plant growth , suggesting that they may have a similar effect in other biological systems.

特性

IUPAC Name |

N-[4-[[6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-yl]amino]phenyl]-2,4-dimethylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24N6O/c1-15-5-10-21(16(2)13-15)24(31)26-20-8-6-19(7-9-20)25-22-11-12-23(28-27-22)30-18(4)14-17(3)29-30/h5-14H,1-4H3,(H,25,27)(H,26,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTTRXMLAXNBTBX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(=O)NC2=CC=C(C=C2)NC3=NN=C(C=C3)N4C(=CC(=N4)C)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)-2,4-dimethylbenzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)-3-fluorobenzamide](/img/structure/B6532111.png)

![N-(4-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)-4-fluorobenzamide](/img/structure/B6532119.png)

![3-chloro-N-(4-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide](/img/structure/B6532125.png)

![2-bromo-N-(4-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide](/img/structure/B6532143.png)

![4-bromo-N-(4-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide](/img/structure/B6532145.png)

![N-(4-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)-2,6-difluorobenzamide](/img/structure/B6532149.png)

![2-chloro-N-(4-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)-6-fluorobenzamide](/img/structure/B6532152.png)

![N-(4-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)-2-phenoxyacetamide](/img/structure/B6532160.png)

![N-(4-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)-2-phenylacetamide](/img/structure/B6532164.png)

![N-(4-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)-2-(4-methoxyphenyl)acetamide](/img/structure/B6532170.png)

![5-bromo-N-(4-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)furan-2-carboxamide](/img/structure/B6532196.png)

![5-chloro-N-(4-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)-2-methoxybenzamide](/img/structure/B6532210.png)

![3-(3,5-dimethylphenyl)-1-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)urea](/img/structure/B6532223.png)